

Lamotrigine-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Lamotrigine-d3

Cat. No.: B10829116

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Technical Guide: Lamotrigine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Lamotrigine-d3**, a deuterated analog of the anticonvulsant and mood-stabilizing drug Lamotrigine. This document is intended for use by researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and mechanistic insights.

Core Compound Data

Lamotrigine-d3 is a critical tool in pharmacokinetic and bioequivalence studies, often serving as an internal standard for the quantification of Lamotrigine in biological samples. Its physical and chemical properties are summarized below. For comparative purposes, data for the related isotopically labeled compound, Lamotrigine-¹³C₃,d₃, is also included.

Property	Lamotrigine-d3	Lamotrigine- ¹³ C ₃ ,d ₃
CAS Number	1132746-94-1[1][2][3]	1246815-13-3[4][5][6]
Molecular Formula	C9H4D3Cl2N5[2][3]	C ₆ ¹³ C ₃ H ₄ D ₃ Cl ₂ N ₅ [4]
Molecular Weight	259.1 g/mol [2][3]	262.09 g/mol [4][7]
Synonyms	LTG-d3[1][2][3]	Lamotrigine-13C3,d3[4][6]



Experimental Protocols

Quantification of Lamotrigine in Human Plasma using LC-MS/MS with Lamotrigine-d3 as an Internal Standard

This section details a common experimental protocol for the quantitative analysis of Lamotrigine in human plasma, employing **Lamotrigine-d3** as an internal standard to ensure accuracy and precision.

- 1. Sample Preparation (Solid-Phase Extraction)
- To 100 μ L of human plasma, add 25 μ L of the internal standard working solution (Lamotrigine-d3 in methanol).
- Vortex the mixture for 30 seconds.
- Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
- Wash the cartridge with 1 mL of 2% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- 2. Liquid Chromatography Conditions
- LC System: Agilent 1200 Series or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate (90:10, v/v)[2].
- Flow Rate: 0.5 mL/min[2].
- Injection Volume: 10 μL.
- Column Temperature: 40°C.



3. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:

Lamotrigine: m/z 256.0 → 211.0

Lamotrigine-d3 (IS): m/z 259.0 → 214.0

Key MS Parameters:

IonSpray Voltage: 5500 V

Temperature: 500°C

Collision Gas: Nitrogen

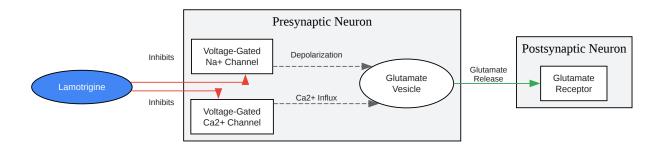
4. Data Analysis

- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
- The concentration of Lamotrigine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Lamotrigine involves the inhibition of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate.[1][8] Lamotrigine is also known to inhibit voltage-gated calcium channels, further contributing to its therapeutic effects.[3]



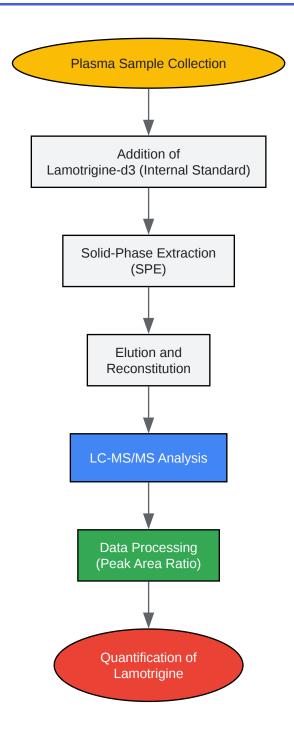


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Caption: Proposed mechanism of action of Lamotrigine.

The diagram above illustrates how Lamotrigine inhibits voltage-gated sodium and calcium channels on the presynaptic neuron. This action reduces neuronal excitability and subsequently decreases the release of the excitatory neurotransmitter glutamate into the synaptic cleft, leading to a dampening of postsynaptic neuronal signaling.





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Caption: Workflow for Lamotrigine quantification.

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